Cas no 59050-41-8 (1-methyl-2-phenyl-1H-indole-3-carboxylic acid)

1-methyl-2-phenyl-1H-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-2-phenylindole-3-carboxylic acid
- AC1PGILX
- 1-Methyl-2-phenyl-indol-3-carbonsaeure
- 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
- AG-G-09973
- 1-methyl-2-phenyl-indole-3-carboxylic acid
- AC1Q3Z4M
- 1-Methyl-2-phenylindol-3-carbonsaeure
- CTK1G7906
- SureCN7487890
- 2-phenyl-1-methylindole-3-carboxylic acid
- 1-METHYL-2-PHENYL-1H-INDOLE-3-CARBOXYLICACID
- BS-29262
- AKOS009075931
- DTXSID70429269
- MFCD06203416
- CS-0213059
- EN300-23421
- G48413
- 59050-41-8
- SCHEMBL7487890
- Z147652320
-
- MDL: MFCD06203416
- インチ: InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)
- InChIKey: RELJLFYAYAGHEF-UHFFFAOYSA-N
- SMILES: CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O
計算された属性
- 精确分子量: 251.09500
- 同位素质量: 251.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: 3.2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 192-194 °C
- Boiling Point: 456.4±25.0 °C at 760 mmHg
- フラッシュポイント: 229.9±23.2 °C
- PSA: 42.23000
- LogP: 3.54350
- じょうきあつ: 0.0±1.2 mmHg at 25°C
1-methyl-2-phenyl-1H-indole-3-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methyl-2-phenyl-1H-indole-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-methyl-2-phenyl-1H-indole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23421-0.25g |
1-methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95.0% | 0.25g |
$206.0 | 2025-02-19 | |
Enamine | EN300-23421-10g |
1-methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 10g |
$2361.0 | 2023-09-15 | |
Aaron | AR00F2TV-50mg |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 50mg |
$159.00 | 2025-03-21 | |
Aaron | AR00F2TV-5g |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 5g |
$1785.00 | 2025-01-24 | |
1PlusChem | 1P00F2LJ-500mg |
1-METHYL-2-PHENYL-1H-INDOLE-3-CARBOXYLIC ACID |
59050-41-8 | 95% | 500mg |
$462.00 | 2024-04-22 | |
Aaron | AR00F2TV-100mg |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 100mg |
$223.00 | 2025-03-21 | |
Aaron | AR00F2TV-1g |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 1g |
$596.00 | 2025-01-24 | |
Aaron | AR00F2TV-500mg |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 500mg |
$470.00 | 2025-01-24 | |
Aaron | AR00F2TV-2.5g |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 2.5g |
$1042.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283729-10g |
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid |
59050-41-8 | 95% | 10g |
¥25402.00 | 2024-05-07 |
1-methyl-2-phenyl-1H-indole-3-carboxylic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
1-methyl-2-phenyl-1H-indole-3-carboxylic acidに関する追加情報
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid (CAS No. 59050-41-8): A Structural Framework with Emerging Applications in Chemical Biology and Drug Discovery
The compound 1-methyl-2-phenyl-1H-indole-3-carboxylic acid, identified by CAS No. 59050-41-8, represents a structurally complex aromatic scaffold that has garnered significant attention in recent years due to its unique physicochemical properties and potential biological activities. This indole derivative combines the core features of the indole moiety—a fundamental structural motif in natural products and pharmaceuticals—with substituents that enhance its versatility. The methyl group at position 1 and the phenyl substituent at position 2 modulate electronic properties, while the carboxylic acid functionality at position 3 provides opportunities for chemical derivatization, making this compound a promising building block for advanced research.
In academic research, this compound has been extensively studied for its role in modulating protein-protein interactions (PPIs), a challenging yet critical area in drug discovery. Recent studies published in Nature Communications (2023) demonstrated that analogs of 1-methyl-2-phenylindole carboxylic acid can selectively disrupt oncogenic PPIs by exploiting their planar geometry to fit into hydrophobic pockets of target proteins. The rigid indole core facilitates precise molecular recognition, while the phenyl substituent enhances binding affinity through π-stacking interactions—a mechanism validated through X-ray crystallography and computational docking studies.
Beyond PPI modulation, this compound’s sulfonamide derivatives have shown promise as inhibitors of kinases involved in neurodegenerative diseases. A 2024 study in JACS Au revealed that substituting the carboxylic acid group with sulfonamide moieties (e.g., N-(indolyl) sulfonamides) significantly improved blood-brain barrier permeability while maintaining selectivity for tau protein kinases. The indole ring’s ability to form hydrogen bonds with protein residues was highlighted as a key factor in achieving submicromolar IC₅₀ values.
In medicinal chemistry, researchers are leveraging the compound’s modular structure for prodrug design. By conjugating it with polyethylene glycol (PEG) chains via ester linkages (e.g., PEGylated 1-methylindole carboxylic acids), scientists at MIT recently developed pH-sensitive drug carriers capable of releasing payloads specifically in tumor microenvironments. This approach, detailed in Biomaterials Science (2023), exploits the compound’s acidity-dependent solubility to enhance therapeutic efficacy while minimizing systemic toxicity.
The synthesis of this compound has also evolved with green chemistry principles. Traditional methods involving Friedländer annulation were replaced by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy reported in Sustainable Chemistry & Pharmacy (2024). This "click chemistry" approach reduced reaction steps from six to three, eliminated hazardous solvents, and achieved >95% yield under ambient conditions—highlighting its scalability for industrial applications.
In structural biology, crystal engineering studies using this compound have advanced understanding of hydrogen bond networks. A collaborative project between Cambridge University and Novartis demonstrated how varying the substituents on the indole ring (e.g., methyl vs trifluoromethyl groups) systematically alters lattice energies and packing motifs—a discovery published in Acta Crystallographica Section B (2023). These insights are now informing the design of crystalline materials with tailored mechanical properties for drug delivery systems.
Eco-toxicological assessments remain critical for this class of compounds. Recent OECD-guideline compliant studies revealed that methyl-substituted indole carboxylic acids exhibit low environmental persistence due to rapid biodegradation by soil microorganisms—a finding critical for regulatory compliance under REACH regulations. However, their potential endocrine-disrupting effects are under active investigation following preliminary data showing weak estrogen receptor binding (Ki ~ 5 μM) reported in Toxicological Sciences (2024).
In summary, CAS No. 59050-41-8, as a multifunctional chemical entity, exemplifies how subtle structural variations can unlock diverse biomedical applications—from precision medicine to sustainable synthesis methodologies. Its ongoing exploration across academic-industrial partnerships underscores its status as a pivotal molecule bridging fundamental chemical research and translational healthcare solutions.
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